molecular formula C12H15NO4 B2354013 (S)-2-Acetamido-3-(benzyloxy)propanoic acid CAS No. 35886-80-7

(S)-2-Acetamido-3-(benzyloxy)propanoic acid

Cat. No.: B2354013
CAS No.: 35886-80-7
M. Wt: 237.255
InChI Key: TVFIOVJIUUWDCR-NSHDSACASA-N
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Description

“(S)-2-Acetamido-3-(benzyloxy)propanoic acid” is a chemical compound . It is a solid substance . The empirical formula is C17H19NO3 and the molecular weight is 285.34 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, the synthesis of an amino acid building block involved a suspension of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid in dichloromethane at 0°C, to which tert-Butyl 2,2,2-trichloroacetimidate in diethyl ether was added slowly .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carboxylic acids like this compound can undergo a variety of reactions . They can be converted into acid chlorides, anhydrides, and esters . They can also participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as weak acids .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The empirical formula is C17H19NO3 and the molecular weight is 285.34 . The InChI code for this compound is 1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : This compound has been synthesized through various chemical processes, contributing to the development of organic synthesis methodologies (Jacquinet & Sinaÿ, 1974).
  • Chemical Transformations : Research has explored its transformation into other chemical entities, demonstrating its utility as a versatile starting material in synthetic chemistry (Cai, Ling, & Bundle, 2009).

Biochemical Applications

  • Detection in Biological Samples : The compound has been identified as a potential detoxification product of acrolein and benzene in conjugation with N-acetyl(-L-)cysteine derived from glutathione, detectable in human urine (Stanek, Krenmayr, Scherer, & Schmid, 1993).
  • Role in Adjuvant Activity : It has been studied in the context of bacterial peptidoglycan derivatives, highlighting its potential in the development of adjuvant activities (Merser, Sinaỹ, & Adam, 1975).

Material Science

Pharmaceutical Research

  • Antitumor Activities : Research on its derivatives has shown potential in antitumor activities, indicating its relevance in pharmaceutical research (Jing, 2011).

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective clothing, and to use only outdoors or in a well-ventilated area .

Future Directions

Research on similar compounds suggests potential applications in the treatment of type 2 diabetes . Two compounds, based on the meta-substituted phenylpropanoic acid, were shown to have a pronounced hypoglycemic effect in the oral glucose tolerance test with CD-1 mice . This suggests that “(S)-2-Acetamido-3-(benzyloxy)propanoic acid” and similar compounds could have potential therapeutic applications in the future.

Mechanism of Action

Target of Action

Acetyl-O-benzyl-L-serine, also known as Ac-Ser(Bzl)-OH, is a substrate for N-terminal acetyltransferases . These enzymes are responsible for the acetylation of proteins, a post-translational modification that plays a crucial role in various cellular functions .

Mode of Action

Ac-Ser(Bzl)-OH interacts with its target enzymes by serving as a substrate for acetylation. The acetylation process involves the transfer of an acetyl group from Ac-Ser(Bzl)-OH to the N-terminus of a protein . This modification can influence the protein’s function, stability, and interaction with other molecules .

Biochemical Pathways

The acetylation of proteins is a critical part of many biochemical pathways. For instance, N-terminal acetylation can affect protein synthesis, folding, and degradation . It can also influence protein-protein interactions and the localization of proteins within the cell .

Pharmacokinetics

The stability of similar compounds in systemic circulation and their rate of intracellular processing are key factors determining their efficacy .

Result of Action

The acetylation of proteins by Ac-Ser(Bzl)-OH can have various molecular and cellular effects. For example, it can modulate the activity of enzymes, influence the structure of proteins, and affect cellular processes such as signal transduction .

Action Environment

The action of Ac-Ser(Bzl)-OH can be influenced by various environmental factors. For instance, the activity of N-terminal acetyltransferases can vary depending on the cellular environment . Additionally, factors such as pH and temperature can affect the stability and efficacy of Ac-Ser(Bzl)-OH .

Properties

IUPAC Name

(2S)-2-acetamido-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIOVJIUUWDCR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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